POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Catalog No.
S1831735
CAS No.
134490-19-0
M.F
C11H20N2O2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

CAS Number

134490-19-0

Product Name

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO

Molecular Formula

C11H20N2O2

Molecular Weight

0

Synonyms

POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO&

Poly(L-lactide-co-caprolactone-co-glycolide) is a biodegradable copolymer that combines three distinct monomers: L-lactide, ε-caprolactone, and glycolide. This unique composition imparts a variety of mechanical and thermal properties, making it suitable for biomedical applications. The polymer is characterized by its ability to undergo hydrolytic degradation, which is influenced by the ratio of its constituent monomers. The incorporation of ε-caprolactone enhances flexibility and elasticity, while L-lactide and glycolide contribute to the polymer's mechanical strength and degradation rate.

The mechanism of action of PLGA-PCL depends on the specific application. Here are two examples:

  • Drug Delivery: PLGA-PCL nanoparticles encapsulate drugs. As the polymer degrades, the drug is released slowly into the surrounding tissue.
  • Tissue Engineering: PLGA-PCL scaffolds provide a temporary structure for cell attachment and growth. As the scaffold degrades, new tissue formation takes place.

Physical and Chemical Properties

  • Melting point: Around 50-60 °C (may vary).
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane, insoluble in water [].
  • Biocompatibility: Generally considered to be biocompatible with minimal cytotoxicity (cell toxicity).
  • Acidity: Degradation products of PLGA-PCL can be slightly acidic, which may cause localized tissue irritation in some cases.
  • Dust inhalation: Inhalation of PLGA-PCL dust may irritate the respiratory system.

The synthesis of poly(L-lactide-co-caprolactone-co-glycolide) typically involves ring-opening polymerization. The process can be catalyzed using stannous octoate or other organic catalysts. The general reaction mechanism can be summarized as follows:

  • Initiation: The catalyst opens the lactone ring of ε-caprolactone, generating an active site.
  • Propagation: The opened ring reacts with L-lactide and glycolide, forming a copolymer chain.
  • Termination: The reaction can be terminated by adding a suitable agent or by cooling.

This method allows for the control of molecular weight and the composition of the resulting copolymer, which directly affects its properties and degradation behavior .

Poly(L-lactide-co-caprolactone-co-glycolide) exhibits biocompatibility and biodegradability, making it suitable for various biomedical applications such as drug delivery systems and tissue engineering scaffolds. Studies have shown that the copolymer can support cell adhesion and proliferation, indicating its potential for use in regenerative medicine . Its degradation products are generally non-toxic, further supporting its application in biological systems.

Several synthesis methods have been reported for poly(L-lactide-co-caprolactone-co-glycolide):

  • Ring-Opening Polymerization: This is the most common method, utilizing cyclic monomers (L-lactide, ε-caprolactone, glycolide) in the presence of a catalyst.
  • Direct Polycondensation: This method involves the direct reaction of the monomers without cyclic intermediates but is less common due to lower control over molecular weight .
  • Sequential Polymerization: In this approach, one type of monomer is polymerized first, followed by the addition of others to form block copolymers.

The choice of method impacts the thermal properties, mechanical strength, and degradation rates of the final product.

Poly(L-lactide-co-caprolactone-co-glycolide) has a wide range of applications:

  • Drug Delivery Systems: It serves as a carrier for localized drug delivery due to its tunable degradation rates .
  • Tissue Engineering Scaffolds: Its biocompatibility and mechanical properties make it ideal for scaffolding in tissue regeneration.
  • Surgical Implants: The copolymer can be used in absorbable sutures and other implantable devices due to its biodegradability.

Interaction studies have focused on understanding how poly(L-lactide-co-caprolactone-co-glycolide) interacts with biological tissues and cells. Research indicates that the copolymer supports cell adhesion and growth while minimizing inflammatory responses when implanted in vivo. The degradation products are generally well-tolerated by surrounding tissues, which is crucial for its application in medical devices .

Several compounds share similarities with poly(L-lactide-co-caprolactone-co-glycolide), but each has unique properties:

Compound NameMain ComponentsUnique Features
Poly(L-lactic acid)L-lactic acidHigh strength but less elasticity compared to PLCL
Poly(glycolic acid)Glycolic acidFaster degradation rate; less mechanical strength
Poly(ε-caprolactone)ε-caprolactoneExcellent flexibility; slower degradation
Poly(L-lactide-co-glycolide)L-lactide, glycolideBalanced mechanical properties; moderate degradation
Poly(lactic acid-co-ε-caprolactone)L-lactic acid, ε-caprolactoneImproved flexibility over pure polylactic acid

Poly(L-lactide-co-caprolactone-co-glycolide) stands out due to its balanced combination of elasticity from ε-caprolactone and strength from L-lactide and glycolide, making it particularly versatile for various biomedical applications.

Monomer Components and Chemical Properties

Poly(L-lactide-co-caprolactone-co-glycolide) is a biodegradable terpolymer comprised of three distinct monomer units that undergo ring-opening polymerization to form a complex copolymer structure [1]. The terpolymer combines the unique properties of each monomer component to create a material with tunable mechanical and degradation characteristics [9]. This biodegradable copolymer demonstrates excellent biocompatibility and controlled degradation rates, making it suitable for various biomedical applications .
The synthesis of this terpolymer typically involves ring-opening polymerization using stannous octoate as a catalyst, with the process allowing for precise control of molecular weight and composition [10]. The resulting copolymer exhibits properties that can be modulated by adjusting the monomer ratios and polymerization conditions [10].

L-lactide Units

L-lactide represents the cyclic diester derived from L-lactic acid and serves as a fundamental building block in the terpolymer structure [4]. The molecular formula of L-lactide is C₆H₈O₄ with a molecular weight of 144.12 grams per mole [33]. This monomer exists as white crystals at room temperature with a melting point ranging from 95 to 100 degrees Celsius [4] [33].

The L-lactide monomer possesses two stereogenic centers, both in the S configuration, which distinguishes it from other lactide stereoisomers [18]. The optical rotation of L-lactide is negative, with specific rotation values of approximately -287 to -300 degrees when measured in toluene at 25 degrees Celsius [4]. The infrared absorption analysis reveals characteristic absorption bands at approximately 935 wavenumbers corresponding to ester group carbon-carbon dioxide stretching, 1056 wavenumbers for carbon dioxide ring deformation, and 1754 wavenumbers for asymmetric methyl deformation [4].

Nuclear magnetic resonance analysis of L-lactide shows two distinct signals in the proton nuclear magnetic resonance spectrum: a doublet at 1.6 parts per million corresponding to the methyl groups and a quartet at 5.0 parts per million representing the methine groups [4]. The crystalline microstructure of L-lactide exhibits intense peaks at approximately 8, 13, and 14 degrees in X-ray diffraction analysis [4].

The thermal degradation temperature of L-lactide occurs at 233 degrees Celsius, presenting a single stage of mass loss in thermogravimetric analysis [4]. The boiling point of L-lactide is reported at 255 degrees Celsius, and it demonstrates limited water solubility of 16.7 grams per liter at 20 degrees Celsius [33].

ε-caprolactone Units

ε-caprolactone is a seven-membered cyclic lactone ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 grams per mole [5]. This monomer exists as a colorless, low-viscosity liquid at room temperature with a melting point of -1.3 degrees Celsius and a boiling point of 237 degrees Celsius [5].

The ε-caprolactone monomer derives its name from caproic acid, a six-carbon carboxylic acid also known as hexanoic acid [5]. When ring-opened during polymerization, the resulting repeating chain contains six carbons in the backbone structure [5]. The flexible polycaprolactone chain segments provide attractive properties including low-temperature flexibility, adhesion capabilities, and chemical resistance [5].

The ring-opening polymerization of ε-caprolactone occurs readily through nucleophilic attack on the carbonyl carbon, making it highly reactive in copolymerization reactions [5]. The polycaprolactone segments in the terpolymer contribute to enhanced elasticity and flexibility compared to the more rigid lactide and glycolide components . The biodegradation rate of polycaprolactone segments can be adjusted based on the crystallinity profile, with decreased crystallinity leading to increased biodegradation rates [5].

The absence of stereogenic centers in ε-caprolactone distinguishes it from L-lactide, resulting in no optical activity [5]. This characteristic allows for consistent polymerization behavior without stereochemical complications during the ring-opening process [11].

Glycolide Units

Glycolide, chemically known as 1,4-dioxane-2,5-dione, is the cyclic diester of glycolic acid with the molecular formula C₄H₄O₄ and a molecular weight of 116.07 grams per mole [6] [14]. This monomer appears as white crystalline solids at room temperature with a melting point of 85 degrees Celsius [6] [14].

Glycolide exists in two crystalline modifications designated as Form 1 and Form 2 [6]. Form 2 crystals remain thermodynamically stable from 0 to 312.1 Kelvin, while Form 1 crystals are stable from 312.1 to 356.2 Kelvin [6]. The transition point between these forms occurs at 315 Kelvin [6]. Glycolide demonstrates sublimation behavior at temperatures between 80 and 84 degrees Celsius under reduced pressure of 133.3 Pascals [6].

The glycolide monomer lacks chiral carbon atoms, distinguishing it from L-lactide in terms of stereochemical properties [6]. This absence of stereogenic centers results in no optical activity and simplified polymerization kinetics compared to chiral monomers [6]. The symmetric structure of glycolide contributes to its high reactivity in ring-opening polymerization reactions [21].

Glycolide demonstrates greater reactivity compared to ε-caprolactone in copolymerization reactions due to the strain energy associated with its six-membered ring structure [21]. This enhanced reactivity results in preferential incorporation during the early stages of polymerization when both monomers are present [21]. The glycolide units in the terpolymer typically degrade most rapidly among the three monomer components during hydrolytic degradation processes [10].

Chemical Bonding and Structural Arrangements

The chemical bonding in poly(L-lactide-co-caprolactone-co-glycolide) occurs through ester linkages formed during ring-opening polymerization of the cyclic monomers [1]. The polymerization mechanism involves coordination-insertion catalysis, typically using stannous octoate as the catalyst system [10] [17]. The ring-opening process proceeds through nucleophilic attack on the carbonyl carbon of the cyclic esters, resulting in acyl-oxygen bond cleavage [15].

The structural arrangement of the terpolymer can vary from random to more blocky sequences depending on the reactivity differences between the monomers and reaction conditions [21]. The reactivity order typically follows glycolide greater than L-lactide greater than ε-caprolactone, leading to preferential incorporation of more reactive monomers during polymerization [21]. Transesterification reactions can occur during synthesis, particularly at elevated temperatures, resulting in sequence redistribution along the polymer chains [21].

The ester linkages in the polymer backbone are susceptible to hydrolytic degradation, which occurs through random chain scission mechanisms [14]. The degradation rate depends on the local chemical environment, with glycolide units degrading most rapidly, followed by L-lactide units, and ε-caprolactone units showing the slowest degradation rates [10].

The molecular architecture of the terpolymer typically exhibits linear chain structures with minimal branching [7]. Commercial preparations often contain greater than 98 percent linear backbone structures with fewer than 2 percent of monomers located in branch or crosslink positions [7]. The average sequence lengths of each monomer type can be calculated using nuclear magnetic resonance spectroscopy and provide insights into the microstructural arrangement [21].

Stereochemistry and Configuration

The stereochemical aspects of poly(L-lactide-co-caprolactone-co-glycolide) are primarily determined by the L-lactide component, which contains two stereogenic centers in the S,S configuration [18]. The incorporation of L-lactide units into the polymer chain creates chiral centers that influence the overall polymer conformation and properties [15].

The stereochemical purity of the L-lactide monomer significantly affects the final polymer properties, including crystallinity, melting temperature, and mechanical characteristics [12]. Even small amounts of stereoisomer impurities, such as D-lactide or meso-lactide, can dramatically alter the polymer microstructure [23] [27]. Quantitative determination of stereoisomer content can be achieved using proton nuclear magnetic resonance spectroscopy by analyzing specific stereosequence resonances [23] [27].

The polymerization kinetics exhibit stereochemical preferences, with syndiotactic addition being favored during the early stages of polymerization [15]. This preference arises from steric hindrance at the growing polymer chain end, which influences the approach of incoming monomer units [15]. As polymerization proceeds, the stereochemical selectivity decreases due to increasing viscosity and equilibrium effects [15].

The tacticity of the poly(L-lactide) segments can be determined using homonuclear decoupled proton nuclear magnetic resonance spectroscopy, with tetrad-level analysis providing detailed information about the stereochemical sequence distribution [18]. Different tacticities, including isotactic, syndiotactic, heterotactic, and atactic arrangements, can arise depending on the polymerization conditions and catalyst system [18].

The ε-caprolactone and glycolide components do not contribute chiral centers to the polymer structure, but their incorporation can influence the local conformational environment around the L-lactide stereocenters [10]. The distribution of these achiral units along the chain affects the overall stereochemical expression and crystallization behavior of the terpolymer [9].

Molecular Weight Distribution and Characterization

The molecular weight distribution of poly(L-lactide-co-caprolactone-co-glycolide) is characterized using gel permeation chromatography, which provides direct measurement of the weight-average molecular weight, number-average molecular weight, and polydispersity index [13] [16]. Commercial preparations typically exhibit number-average molecular weights around 50,000 grams per mole as determined by gel permeation chromatography [1].

The polydispersity index, defined as the ratio of weight-average to number-average molecular weight, serves as a measure of molecular weight distribution breadth [13] [26]. Synthetic polymers invariably exhibit polydispersity index values greater than unity due to the statistical nature of polymerization processes [13] [26]. Values closer to unity indicate narrow molecular weight distributions, while higher values suggest broader distributions [26].

Controlled polymerization conditions are essential for achieving narrow molecular weight distributions in the terpolymer [13]. Factors influencing the molecular weight distribution include catalyst concentration, monomer ratios, reaction temperature, and reaction time [10] [17]. The living character of the ring-opening polymerization allows for better control over molecular weight and distribution compared to step-growth polymerization mechanisms [11].

Nuclear magnetic resonance spectroscopy provides complementary molecular weight information through end-group analysis and can determine copolymer composition ratios [20] [36]. The technique enables identification of monomer sequence distributions and calculation of average sequence lengths for each component [20]. Differential scanning calorimetry offers additional characterization capabilities by determining glass transition temperatures and crystalline melting behaviors that correlate with molecular weight [25] [38].

Dates

Modify: 2023-08-15

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